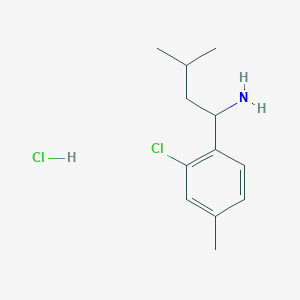

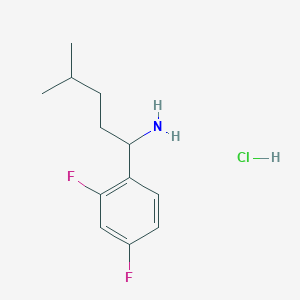

1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

概要

説明

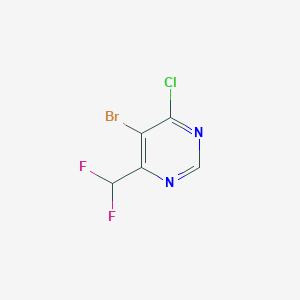

The compound “1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride” is likely a derivative of amine, which is a functional group containing a basic nitrogen atom with a lone pair of electrons. The “2,4-Difluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms attached at the 2nd and 4th positions . The “4-methylpentan-1-amine” part suggests a pentane (5 carbon atoms) with a methyl group (CH3) at the 4th carbon and an amine group (NH2) at the 1st carbon .

Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. For example, it might act as a nucleophile in substitution reactions or form amides when reacted with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that as an amine, it would likely form hydrogen bonds and be polar .科学的研究の応用

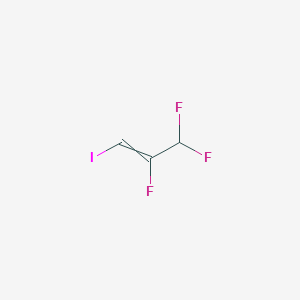

Adsorption Behavior and Mechanism of Perfluorinated Compounds

Research on perfluorinated compounds (PFCs) emphasizes the effectiveness of adsorption technologies for removing these contaminants from water. Adsorbents with amine groups, such as 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine, demonstrate high adsorption capacities due to interactions including electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This indicates the potential utility of compounds with similar functional groups in environmental remediation efforts (Du et al., 2014).

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer alternative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, highlighting the relevance of compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride in water purification technologies (Ateia et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review covers the biodegradability of polyfluoroalkyl chemicals, focusing on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids. The study suggests investigating compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride could provide insights into their environmental fate and degradation processes (Liu & Mejia Avendaño, 2013).

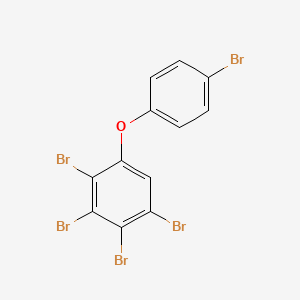

Sorption of Phenoxy Herbicides to Soil and Minerals

This research examines the sorption behavior of phenoxy herbicides, suggesting that compounds with specific functional groups, similar to 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, could interact with soil components affecting their mobility and bioavailability in agricultural environments (Werner et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)10-5-4-9(13)7-11(10)14;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJHTQBPXATLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

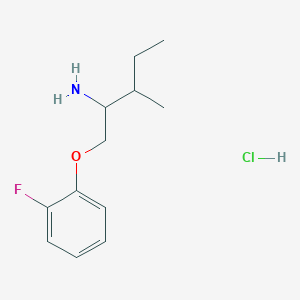

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)